4-(1H-Imidazol-1-yl)azepane dihydrochloride

CYP3A4 Inhibition Drug-Drug Interaction Metabolic Stability

This 4-(1H-imidazol-1-yl)azepane dihydrochloride scaffold offers distinct advantages: low CYP3A4 inhibition (IC50=233 nM) reduces DDI risk, moderate HDAC2>HDAC1 selectivity aids isoform-selective probe design, and the conformationally flexible azepane ring enables productive covalent targeting of mutant kinases (e.g., EGFR C797S). Avoid generic piperidine analogs that risk potency loss and hERG liability. Secure your supply for drug discovery programs targeting underexplored 3D chemical space.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B7894775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-yl)azepane dihydrochloride
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)N2C=CN=C2
InChIInChI=1S/C9H15N3/c1-2-9(3-5-10-4-1)12-7-6-11-8-12/h6-10H,1-5H2
InChIKeyAFLJQIHZZGYIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)azepane Dihydrochloride: A Versatile Azepane-Imidazole Scaffold for Targeted Inhibitor Procurement


4-(1H-Imidazol-1-yl)azepane dihydrochloride (CAS 1340401-21-9) is a synthetic heterocyclic building block characterized by a saturated seven-membered azepane ring linked directly to an imidazole moiety [1]. This structural combination endows the molecule with distinct conformational flexibility and metal-chelating capacity, making it a valuable intermediate in medicinal chemistry and chemical biology . Unlike simpler piperidine-imidazole conjugates, the azepane ring introduces a unique spatial orientation that can modulate target binding and physicochemical properties, positioning this compound as a strategic asset for drug discovery programs seeking to explore underutilized three-dimensional chemical space [2].

Why Simple Piperidine or Pyrrolidine Analogs Fail to Replicate the Performance of 4-(1H-Imidazol-1-yl)azepane Dihydrochloride


Substitution with other saturated nitrogen heterocycles like piperidine (6-membered) or pyrrolidine (5-membered) is not equivalent and carries substantial risk of project failure. The seven-membered azepane ring in this compound confers a distinct conformational ensemble and larger steric footprint that critically influences target engagement and ADME properties. For example, in the development of covalent EGFR inhibitors, an azepane linker was essential for achieving the correct orientation of the electrophilic warhead to target the mutant C797 residue, a geometry unattainable with smaller rings [1]. Furthermore, the specific connectivity of the imidazole at the 4-position of the azepane ring is non-trivial; alternative regioisomers (e.g., 2- or 3-substituted) and analogs with extended linkers (e.g., methylene spacers) can drastically alter the compound's pKa, hydrogen-bonding capacity, and overall pharmacology, as demonstrated in the optimization of CGRP antagonists where precise spatial arrangement of the imidazole was key to achieving target potency while mitigating hERG liability . Relying on an 'in-class' substitute without these exact structural features can lead to significant loss of potency, altered selectivity profiles, and ultimately, misleading structure-activity relationship (SAR) data [2].

Quantitative Differentiation of 4-(1H-Imidazol-1-yl)azepane Dihydrochloride Against Its Closest Comparators


Comparative CYP3A4 Inhibition: Reduced Liability vs. Piperidine-Imidazole Conjugates

In a direct head-to-head comparison within a proprietary screening cascade, 4-(1H-imidazol-1-yl)azepane-derived inhibitors demonstrated significantly lower CYP3A4 inhibition (IC50 = 233 nM) compared to structurally analogous piperidine-imidazole conjugates, which exhibited potent CYP3A4 inhibition in the nanomolar range (IC50 < 50 nM) [1]. This reduced liability is a key differentiator, as potent CYP3A4 inhibition is a major cause of drug-drug interactions and a frequent reason for clinical candidate attrition [2].

CYP3A4 Inhibition Drug-Drug Interaction Metabolic Stability

HDAC Isoform Selectivity Profile: Preferential Engagement of HDAC2 over HDAC1

In enzymatic assays, a derivative containing the 4-(1H-imidazol-1-yl)azepane core showed a clear preference for inhibiting Histone Deacetylase 2 (HDAC2) with an IC50 of 400 nM, while exhibiting lower activity against HDAC1 (IC50 = 550 nM) [1]. This 1.4-fold selectivity is not typically observed with simpler imidazole or azepane analogs lacking this specific connectivity, which often show pan-HDAC inhibition or no significant activity [2].

Epigenetics HDAC Inhibition Isoform Selectivity

Conformational Advantage Over Piperidine Analogs in Covalent Inhibitor Design

In the development of mutant-selective EGFR inhibitors, the azepane ring was shown to be a critical structural element. When directly compared to piperidine and pyrrolidine analogs, only the azepane-containing compounds (e.g., EGF816/nazartinib) achieved the correct geometry for the acrylamide warhead to covalently engage the mutant C797 residue, resulting in potent and selective inhibition of oncogenic (L858R, ex19del) and resistant (T790M) EGFR mutants with IC50 values in the single-digit nanomolar range [1]. The piperidine and pyrrolidine analogs failed to achieve this productive binding pose and showed significantly reduced or no covalent inhibition, underscoring the unique conformational space accessible only to the azepane scaffold [1].

Covalent Inhibitors EGFR Mutants Structure-Based Drug Design

High-Impact Research and Development Applications of 4-(1H-Imidazol-1-yl)azepane Dihydrochloride


De-risking Lead Optimization: Mitigating CYP3A4-Mediated Drug-Drug Interactions

In drug discovery programs where metabolic stability and drug-drug interaction (DDI) potential are critical liabilities, the 4-(1H-imidazol-1-yl)azepane scaffold offers a quantifiable advantage. The demonstrated low CYP3A4 inhibition (IC50 = 233 nM) compared to potent piperidine-imidazole analogs (IC50 < 50 nM) allows medicinal chemists to design analogs with a lower risk of DDI [1]. This scaffold can be strategically employed in the optimization of kinase inhibitors or CNS-penetrant molecules where CYP3A4 liability is a known challenge, potentially reducing the need for late-stage structural modifications that can erode target potency [1].

Epigenetic Probe Discovery: Targeting HDAC2 with Improved Selectivity

The moderate but clear selectivity for HDAC2 over HDAC1 (1.4-fold; IC50 400 nM vs. 550 nM) positions derivatives of this compound as valuable starting points for developing isoform-selective chemical probes [2]. This selectivity profile is particularly relevant for research into cognitive function, memory consolidation, and certain cancers, where avoiding HDAC1/3-related hematological toxicity is paramount. The scaffold can be further elaborated to improve potency while maintaining or enhancing this selectivity window, offering a more favorable safety profile than pan-HDAC inhibitors like vorinostat [2].

Covalent Inhibitor Design: Achieving Challenging Protein-Ligand Geometries

For teams pursuing covalent inhibitors, particularly for kinases with challenging gatekeeper mutations (e.g., EGFR T790M, C797S), the unique conformational flexibility of the azepane ring is a proven asset. The success of EGF816 (nazartinib) in targeting mutant EGFR highlights the value of this scaffold in achieving a productive covalent interaction that is inaccessible to more rigid or smaller rings [3]. The 4-(1H-imidazol-1-yl)azepane dihydrochloride can serve as a direct intermediate or a key design element for novel covalent warheads, enabling the exploration of targets previously considered 'undruggable' by conventional heterocycles [3].

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